Cas no 914220-77-2 (4-CHLORO-4'-TERT.BUTYROPHENONE)

4-CHLORO-4'-TERT.BUTYROPHENONE 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-4'-Tert.Butyrophenone

- 1-Pentanone, 1-[4-(1,1-dimethylethyl)phenyl]-

- 1-(4-TERT-BUTYL-PHENYL)-PENTAN-1-ONE

- N13985

- SCHEMBL7885323

- 1-(4-tert-butylphenyl)pentan-1-one

- 914220-77-2

- AKOS009340226

- 4-CHLORO-4'-TERT.BUTYROPHENONE

-

- MDL: MFCD09031806

- インチ: 1S/C15H22O/c1-5-6-7-14(16)12-8-10-13(11-9-12)15(2,3)4/h8-11H,5-7H2,1-4H3

- InChIKey: XINBIABLBICLAL-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(C(C)(C)C)C=C1)(=O)CCCC

計算された属性

- せいみつぶんしりょう: 218.167065321g/mol

- どういたいしつりょう: 218.167065321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

- 密度みつど: 0.920±0.06 g/cm3(Predicted)

- ふってん: 312.1±21.0 °C(Predicted)

4-CHLORO-4'-TERT.BUTYROPHENONE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622617-5g |

1-(4-(Tert-butyl)phenyl)pentan-1-one |

914220-77-2 | 98% | 5g |

¥12530.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622617-1g |

1-(4-(Tert-butyl)phenyl)pentan-1-one |

914220-77-2 | 98% | 1g |

¥5208.00 | 2024-04-25 |

4-CHLORO-4'-TERT.BUTYROPHENONE 関連文献

-

Toshimasa Toyo'oka,Hitesh P. Chokshi,Robert G. Carlson,Richard S. Givens,Susan M. Lunte Analyst 1993 118 257

-

Shan Luo,Xianwen Kan Analyst 2022 147 5437

-

3. Electron spin resonance determination of formation constants of copper(II) dipeptide complexesWalter S. Kittl,Bernd M. Rode J. Chem. Soc. Dalton Trans. 1983 409

4-CHLORO-4'-TERT.BUTYROPHENONEに関する追加情報

Introduction to 4-CHLORO-4'-TERT.BUTYROPHENONE (CAS No. 914220-77-2)

4-Chloro-4'-tert.butyrophenone, with the CAS number 914220-77-2, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a chloro substituent and a tert-butyl group, making it an intriguing subject for various applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 4-chloro-4'-tert.butyrophenone.

Chemical Properties

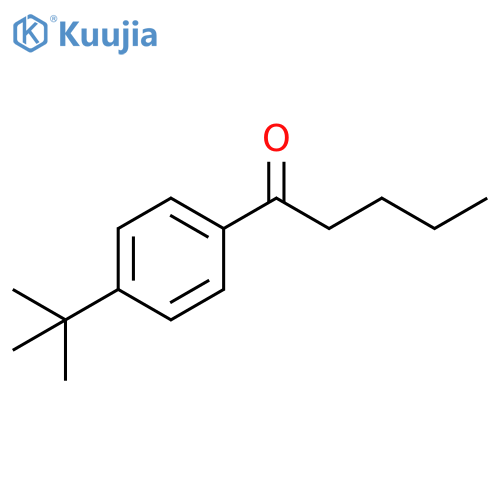

4-Chloro-4'-tert.butyrophenone is a white crystalline solid with a molecular formula of C13H15ClO. Its molecular weight is 230.71 g/mol. The compound exhibits good solubility in common organic solvents such as dichloromethane, acetone, and ethanol. It is relatively stable under standard laboratory conditions but can undergo various chemical reactions due to the presence of the chloro and tert-butyl functional groups. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the molecule in different chemical environments.

Synthesis Methods

The synthesis of 4-chloro-4'-tert.butyrophenone can be achieved through several routes, each with its own advantages and limitations. One common method involves the Friedel-Crafts acylation of 4-chlorotoluene with tert-butyroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically proceeds with high yield and selectivity, making it a preferred method for large-scale production. Another approach involves the coupling of 4-chlorophenylacetic acid with tert-butyl Grignard reagent followed by oxidation to form the ketone. This method is particularly useful for preparing enantiomerically pure forms of the compound.

Biological Activities

4-Chloro-4'-tert.butyrophenone has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets. Recent research has shown that this compound exhibits moderate antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, studies have indicated that 4-chloro-4'-tert.butyrophenone may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

In the context of cancer research, 4-chloro-4'-tert.butyrophenone has been investigated for its potential as an anticancer agent. Preliminary studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades. However, further research is needed to fully understand its mechanisms of action and to evaluate its efficacy in vivo.

Potential Applications

The unique properties of 4-chloro-4'-tert.butyrophenone make it a valuable intermediate in the synthesis of more complex molecules with diverse applications. In pharmaceutical research, it can serve as a building block for the development of new drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. Its ability to modulate cellular processes and interact with specific biological targets makes it an attractive candidate for drug discovery programs.

In addition to its pharmaceutical applications, 4-chloro-4'-tert.butyrophenone has potential uses in materials science and chemical synthesis. For example, it can be used as a ligand in coordination chemistry to form metal complexes with unique electronic and magnetic properties. These complexes may find applications in catalysis, sensors, and electronic devices.

Conclusion

In summary, 4-chloro-4'-tert.butyrophenone (CAS No. 914220-77-2) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and biological activities make it an important subject for further investigation. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly significant role in various scientific fields.

914220-77-2 (4-CHLORO-4'-TERT.BUTYROPHENONE) 関連製品

- 1369807-21-5(Imidazo[1,5-a]pyridine-8-carbonitrile)

- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)

- 13042-06-3(3-methoxynaphthalene-2-carboxamide)

- 771444-09-8(3-chlorocyclobutan-1-amine)

- 686772-88-3(2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)

- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)

- 1599382-70-3(2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)

- 2097921-43-0(4,6-dimethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)oxy]pyrimidine)

- 1018052-77-1(ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)

- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)